molecular formula C15H17N5O B1667927 Bemitradine CAS No. 88133-11-3

Bemitradine

Cat. No.: B1667927
CAS No.: 88133-11-3
M. Wt: 283.33 g/mol
InChI Key: OZSPQIXKOVJJGE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Bemitradine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions include various derivatives of this compound with modified functional groups .

Scientific Research Applications

Bemitradine has been extensively studied for its scientific research applications:

Comparison with Similar Compounds

Bemitradine is unique compared to other diuretics due to its specific chemical structure and mechanism of action. Similar compounds include:

This compound’s uniqueness lies in its triazolopyrimidine structure and its ability to increase glomerular filtration rate through renal vasodilatation, a property not shared by the aforementioned diuretics .

Properties

CAS No.

88133-11-3

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

8-(2-ethoxyethyl)-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine

InChI

InChI=1S/C15H17N5O/c1-2-21-9-8-12-13(11-6-4-3-5-7-11)19-15(16)20-14(12)17-10-18-20/h3-7,10H,2,8-9H2,1H3,(H2,16,19)

InChI Key

OZSPQIXKOVJJGE-UHFFFAOYSA-N

SMILES

CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3

Canonical SMILES

CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3

Appearance

Solid powder

88133-11-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-(2-ethoxyethyl)-7-phenyl-1,2,4-triazolo-1,5c-pyrimidine-5-amine
bemitradine
SC 33643
SC-33643

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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